4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione
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Overview
Description
Preparation Methods
The synthesis of 4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione involves several synthetic routes. One common method includes the hydrogenation of methylphthalic anhydride under specific conditions . The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve the desired product . Industrial production methods often involve large-scale hydrogenation reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions . The major products formed from these reactions vary depending on the type of reaction and the reagents used .
Scientific Research Applications
4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with nucleophiles such as amines and alcohols . This reactivity is exploited in various chemical processes and applications .
Comparison with Similar Compounds
4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione can be compared with other similar compounds such as:
Hexahydro-4-methylphthalic anhydride: Similar in structure but differs in the position of the methyl group.
Hexahydro-1-methylphthalic anhydride: Another isomer with a different methyl group position.
Hexahydro-3-methylphthalic anhydride: Yet another isomer with distinct properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique reactivity and properties compared to its isomers .
Properties
CAS No. |
34301-65-0 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-methyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C10H12O3/c1-10-3-2-5(4-10)6-7(10)9(12)13-8(6)11/h5-7H,2-4H2,1H3 |
InChI Key |
OZEHOHQZIRILDX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1)C3C2C(=O)OC3=O |
Origin of Product |
United States |
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